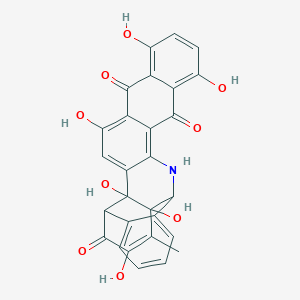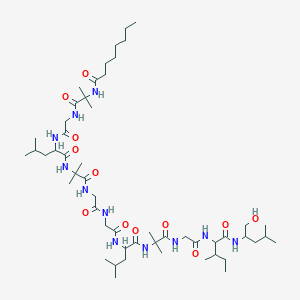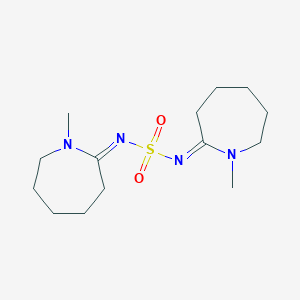
Dynemicin Q
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dynemicin Q is a natural product that has been discovered from Micromonospora sp. It is a member of the enediyne family of compounds, which are known for their potent anticancer activity. Dynemicin Q has been found to be highly effective against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents.
Applications De Recherche Scientifique
Biosynthesis and Gene Encoding
- Dynemicin, including Dynemicin Q, is a member of the enediyne antitumor antibiotic family, characterized by a novel anthraquinone-fused structure. The biosynthetic genes for its enediyne core, specifically dynE8, U14, and U15, along with a tailoring oxidase gene (orf23), are essential for its production. This finding is significant for understanding the biosynthesis and potential genetic modifications of Dynemicin Q (Gao & Thorson, 2008).
DNA Binding and Cleavage Properties
- Dynemicin Q, like other dynemicins, exhibits DNA-binding properties, contributing to its antitumor activity. This class of compounds intercalates into DNA, causing strand breaks and exhibiting cytotoxicity against certain cell lines (Shirai et al., 1995).
- Dynemicin's hybrid structure with anthraquinone and enediyne cores allows it to effectively bind and cleave DNA. This dual-action mechanism makes it a useful tool for probing DNA structures and understanding the interaction between drugs and genetic material (Sugiura et al., 1990).
Role of Polyketide Synthase in Biosynthesis
- The synthesis of Dynemicin Q involves a polyketide synthase, DynE8, which plays a dual role in forming both the enediyne and anthraquinone cores. This multifunctional enzyme's role is pivotal in the complex biosynthesis pathway of Dynemicin Q, offering insights for potential synthetic modifications (Cohen & Townsend, 2017).
Computer Modeling and Mechanistic Insights
- Computer modeling of Dynemicin Q has provided insights into its mechanism of DNA cleavage, highlighting the importance of its diradical intermediate. This research contributes to understanding the drug's interaction with DNA and potential pathways for therapeutic applications (Wender et al., 1991).
Synthetic Analogs and Trigger Mechanisms
- The synthesis of Dynemicin A analogs, including Dynemicin Q, has been explored. These analogs are categorized by their trigger mechanisms, offering a range of structural varieties and insights into their antitumor activity. This research is crucial for the development of more effective and specific anticancer drugs (Maier et al., 1999).
Light-Induced DNA Cleavage
- Dynemicin Q, under visible light irradiation, can induce DNA strand breaks. This property is particularly important for understanding its mechanism of action and potential applications in targeted cancer therapy (Shiraki & Sugiura, 1990).
Biosynthetic Studies
- Detailed biosynthetic studies have been conducted on Dynemicin Q, revealing its complex origin from heptaketide chains. This research is vital for comprehending its natural production process and potential biosynthetic modifications (Tokiwa et al., 1992).
Design and Synthesis of Models
- The synthesis of Dynemicin Q models has helped in understanding its chemical behavior and DNA interaction, contributing to the development of more efficient synthetic methods and therapeutic strategies (Nicolaou et al., 1993).
Propriétés
Numéro CAS |
138370-14-6 |
|---|---|
Nom du produit |
Dynemicin Q |
Formule moléculaire |
C28H19NO9 |
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
2,3,5,20,23,27-hexahydroxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),4,8,10,12,16,19,21,23,26-decaene-6,18,25-trione |
InChI |
InChI=1S/C28H19NO9/c1-9-22(33)25(36)20-10-4-2-3-5-11(10)26-27(9,37)28(20,38)12-8-15(32)18-19(21(12)29-26)24(35)17-14(31)7-6-13(30)16(17)23(18)34/h2-8,20,26,29-33,37-38H,1H3 |
Clé InChI |
CUJOMOBZUHNQJD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |
SMILES canonique |
CC1=C(C(=O)C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |
Synonymes |
dynemicin Q |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)

![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)
![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)
